
Naphthalene-2-sulfonic acid hydrate
Overview
Description
Naphthalene-2-sulfonic acid hydrate is an organic compound with the chemical formula C₁₀H₇SO₃H·xH₂O. It is a colorless, water-soluble solid that is often available as mono- and trihydrates. This compound is one of two mono-sulfonic acids of naphthalene, the other being naphthalene-1-sulfonic acid. This compound is primarily used in the production of dyes and other chemical intermediates .
Preparation Methods
Naphthalene-2-sulfonic acid hydrate is prepared by the sulfonation of naphthalene with sulfuric acid. The process involves equilibrating conditions that allow the 1-sulfonic acid isomer to convert to the more stable 2-sulfonic acid . Industrial production methods include:
Chemical Reactions Analysis
Naphthalene-2-sulfonic acid hydrate undergoes various chemical reactions, including:
Fusion with Sodium Hydroxide: This reaction, followed by acidification, produces 2-naphthol.
Condensation with Formaldehyde: This reaction forms polymeric sulfonic acids.
Formation of Disulfonic and Trisulfonic Acids: It acts as an intermediate in the formation of 2,6-, 2,7-, and 1,6-naphthalene disulfonic acids, as well as 1,3,6-naphthalenetrisulfonic acid.
Scientific Research Applications
Dye Production
Naphthalene-2-sulfonic acid hydrate is primarily used in the synthesis of dyes. It serves as a precursor in the production of various aminonaphthalenesulfonic acids, which are critical for dye manufacturing. The compound undergoes nitration to form intermediates that are further processed into high-performance dyes.
Case Study: Dye Synthesis
In a study on the synthesis of azo dyes, naphthalene-2-sulfonic acid was employed as a coupling agent. The resulting dyes exhibited excellent lightfastness and washfastness properties, making them suitable for textile applications .
Pharmaceutical Applications
This compound is also utilized in pharmaceutical formulations. It acts as an intermediate in the synthesis of various therapeutic agents.
Example: Synthesis of Antimicrobial Agents
Research has demonstrated that derivatives of naphthalene-2-sulfonic acid can be synthesized to produce antimicrobial compounds. These compounds have shown efficacy against a range of bacterial strains, highlighting the compound's potential in drug development .
Chemical Synthesis
The compound plays a significant role in organic synthesis, particularly in the production of other sulfonic acids and naphthol derivatives.
Reaction Pathways
- Formation of 2-Naphthol : Fusion with sodium hydroxide followed by acidification yields 2-naphthol, a valuable compound in organic chemistry.
- Polymeric Sulfonic Acids : Naphthalene-2-sulfonic acid condenses with formaldehyde to produce polymeric sulfonic acids, which are used as surfactants and dispersants .
Analytical Chemistry
In analytical chemistry, this compound is used as a reagent for various analytical techniques, including chromatography.
Application in Chromatography
It is employed as a standard for calibrating chromatographic systems due to its well-defined chemical properties and stability under various conditions .
Mechanism of Action
The mechanism of action of naphthalene-2-sulfonic acid hydrate involves its interaction with various molecular targets and pathways. For example, it acts as a prothrombin inhibitor, affecting blood coagulation processes . The compound’s sulfonic acid group allows it to participate in various chemical reactions, influencing its biological and chemical activity.
Comparison with Similar Compounds
Naphthalene-2-sulfonic acid hydrate is unique compared to other similar compounds due to its specific sulfonic acid group position on the naphthalene ring. Similar compounds include:
Naphthalene-1-sulfonic acid: Another mono-sulfonic acid of naphthalene with the sulfonic acid group at the 1-position.
2,6-Naphthalene disulfonic acid: A disulfonic acid derivative with sulfonic acid groups at the 2 and 6 positions.
1,3,6-Naphthalene trisulfonic acid: A trisulfonic acid derivative with sulfonic acid groups at the 1, 3, and 6 positions.
This compound’s unique position of the sulfonic acid group makes it particularly useful in specific chemical reactions and industrial applications.
Biological Activity
Naphthalene-2-sulfonic acid hydrate (CAS Number: 6036-00-6) is an organic compound with a significant role in various biological and chemical processes. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound has the molecular formula and a molecular weight of approximately 208.23 g/mol. It is a colorless, water-soluble solid that exists in both mono- and trihydrate forms. The sulfonic acid group is positioned at the 2-position of the naphthalene ring, distinguishing it from other sulfonic acids derived from naphthalene, such as naphthalene-1-sulfonic acid.
This compound exhibits several biological activities through its interaction with specific proteins and biochemical pathways:
- Target Proteins : It primarily interacts with Prothrombin and Trypsin-1 , which are crucial for blood coagulation and protein digestion, respectively.
- Biochemical Pathways : The compound is involved in the synthesis of dyes and other intermediates, affecting various metabolic pathways in organisms. Its interaction with proteins can alter their functional dynamics, potentially impacting physiological processes.
Cellular Interactions
This compound has been shown to affect cellular processes through fluorescence quenching when interacting with colloidal silver. This interaction involves photoinduced electron transfer, which can influence cellular signaling pathways and responses to stimuli.
Toxicity and Safety
While this compound has beneficial applications, it also poses certain health risks:
- Skin and Eye Irritation : The compound can cause severe burns upon contact with skin or eyes. Ingesting or inhaling the substance may lead to gastrointestinal or respiratory tract burns .
- Handling Precautions : Proper safety measures must be taken when handling this compound to mitigate exposure risks .
Case Studies and Research Findings
Numerous studies have investigated the biological activity of this compound:
- Dye Production : Research has demonstrated its effectiveness as an intermediate in synthesizing various dyes, showcasing its industrial relevance.
- Biochemical Assays : The compound is frequently used in biochemical assays due to its ability to interact with biological molecules, facilitating studies on enzyme kinetics and protein interactions .
- Environmental Impact : Studies have explored its role in environmental chemistry, particularly regarding its degradation products and their effects on aquatic systems .
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
Compound | Molecular Formula | Key Characteristics |
---|---|---|
Naphthalene-1-sulfonic acid | C₁₀H₇SO₃H | Sulfonic group at 1-position; used in dye synthesis |
2,6-Naphthalene disulfonic acid | C₁₀H₆O₆S₂ | Two sulfonic groups; higher solubility |
1,3,6-Naphthalene trisulfonic acid | C₁₀H₅O₇S₃ | Three sulfonic groups; used in specialized applications |
Q & A
Basic Research Questions
Q. What are the recommended storage and handling protocols for Naphthalene-2-sulfonic acid hydrate to ensure stability?
- Methodological Answer : Store the compound at ambient temperatures in a dry, inert atmosphere (e.g., under argon) due to its hygroscopic nature . Avoid contact with oxidizing agents, as incompatibility may lead to hazardous reactions . Use airtight containers to prevent moisture absorption and degradation. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory during handling to mitigate risks of skin burns and eye damage .
Q. How can researchers assess the purity of this compound in laboratory settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) is the standard method, with purity thresholds typically >95% . For initial screening, compare observed melting points (e.g., 122–125°C) with literature values to detect impurities . Additionally, nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity by analyzing proton environments and sulfonic acid group signals .
Q. What safety precautions are critical when working with this compound?
- Methodological Answer : Implement engineering controls (e.g., fume hoods) to minimize inhalation of dust or aerosols . In case of skin contact, immediately rinse with soap and water for 15 minutes; for eye exposure, flush with water and seek medical attention . Emergency protocols should include access to safety data sheets (SDS) and neutralization agents for spills (e.g., sodium bicarbonate for acid neutralization) .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,2p) level optimizes molecular geometry and calculates frontier molecular orbitals (FMOs) to predict reactivity . Software like Multiwfn enables topological analysis of electron density (e.g., Laplacian values at bond critical points) to identify acidic sites on the sulfonic group . These methods also estimate pKa values, critical for understanding protonation states in aqueous solutions .
Q. How can contradictions between experimental and computational FTIR spectra be resolved?
- Methodological Answer : Experimental FTIR spectra (recorded via KBr pellet method, 400–4000 cm⁻¹) may show discrepancies due to hydration effects or crystal packing . To reconcile with computed spectra, include explicit solvent molecules in simulations or apply scaling factors to vibrational frequencies. For example, the sulfonate S=O stretching modes (~1180 cm⁻¹) should be compared with DFT-calculated frequencies, adjusting basis sets (e.g., 6-31+G*) for accuracy .
Q. What analytical techniques are suitable for characterizing intermolecular interactions of this compound in biological systems?
- Methodological Answer : Use AutoDock Vina for molecular docking to predict binding affinities with proteins, leveraging the compound’s sulfonic acid group for polar interactions . Pair this with molecular dynamics (MD) simulations to assess stability in binding pockets. Experimentally, isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH) of interactions, while fluorescence quenching assays detect binding to biomolecules like serum albumin .
Q. Data Contradiction and Validation
Q. How should researchers address discrepancies in reported CAS numbers (e.g., 76530-12-6 vs. 6036-00-6)?
- Methodological Answer : Cross-reference analytical data (e.g., NMR, FTIR) with certified reference materials to confirm identity . Variations in CAS numbers may arise from differences in hydration states (e.g., monohydrate vs. anhydrous forms) or supplier-specific nomenclature. Validate purity and structure via orthogonal methods, such as mass spectrometry (exact mass: 208.019 g/mol) and X-ray crystallography for unambiguous confirmation .
Q. What strategies mitigate inconsistencies in solubility data across studies?
- Methodological Answer : Solubility in water is influenced by hydration state and pH. Standardize experimental conditions (e.g., 25°C, deionized water) and report detailed protocols. For hydrophobic matrices (e.g., organic solvents), use sonication or co-solvents (e.g., DMSO) to enhance dissolution, and validate solubility via UV-Vis spectroscopy at λmax .
Properties
IUPAC Name |
naphthalene-2-sulfonic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S.H2O/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGOFWIZZIYCOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608124 | |
Record name | Naphthalene-2-sulfonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6036-00-6 | |
Record name | Naphthalene-2-sulfonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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